[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid
Description
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is a phenylboronic acid derivative featuring a boronic acid group (-B(OH)₂) at the para position relative to a substituted oxolan-3-ylmethoxy group. The oxolan (tetrahydrofuran, THF) ring introduces a cyclic ether moiety, which may enhance solubility in polar solvents and influence steric or electronic interactions in biological or chemical applications. Boronic acids are widely utilized in organic synthesis, biomedical sensing, and drug development due to their reversible diol-binding capability and participation in Suzuki-Miyaura cross-coupling reactions .
Phenylboronic acids (PBAs) and their derivatives are particularly notable for their roles in glucose sensing, enzyme inhibition, and polymer functionalization .
Properties
IUPAC Name |
[2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWGIVALWGYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with an appropriate oxolan-3-ylmethoxy derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acid derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid with structurally related phenylboronic acid derivatives:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in 2-fluoro-3-methoxyphenylboronic acid) increase boronic acid acidity, enhancing diol-binding kinetics .
- Steric Effects : Bulky substituents (e.g., benzyloxy or oxolan-3-ylmethoxy) may hinder interactions with biological targets or reduce cross-coupling reaction efficiency .
- Solubility : The oxolan ring’s polarity likely improves aqueous solubility compared to purely aromatic substituents (e.g., benzyloxy) .

Glucose Sensing and Biomedical Utility
Phenylboronic acids are integral to glucose sensors due to their reversible binding with diols. For example, boronic acid-functionalized carbon dots exhibit 10–250× greater sensitivity than conventional systems . The oxolan group in this compound may further optimize sensor performance by stabilizing boronate-diol complexes at physiological pH .
Biological Activity
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by CAS number 1333411-99-6, is being investigated for its applications in cancer therapy, enzyme inhibition, and as an antibacterial agent. The biological activity of boronic acids is often linked to their ability to interact with biomolecules, particularly proteins and enzymes, which can lead to significant therapeutic effects.
Chemical Structure and Properties
The structure of this compound features a phenyl ring substituted with a methoxy group and a boronic acid moiety. The oxolane (tetrahydrofuran) ring enhances the compound's solubility and stability in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃B O₃ |
| Molecular Weight | 219.03 g/mol |
| CAS Number | 1333411-99-6 |
Anticancer Activity
Research has shown that boronic acids exhibit antiproliferative properties against various cancer cell lines. A study evaluating the antiproliferative potential of phenylboronic acid derivatives demonstrated that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. Specifically, the mechanism involves activation of caspase pathways leading to programmed cell death .
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF7 | 18.76 |
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 44.6 |
| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 175.2 |
Enzyme Inhibition
Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. Studies have indicated that this compound exhibits moderate inhibition against various enzymes:
Table 2: Enzyme Inhibition Potency
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
| Antiurease | 1.10 |
| Antithyrosinase | 11.52 |
Antibacterial Activity
The compound has also been tested for its antibacterial properties against common pathogens such as Escherichia coli. Results indicate effective antibacterial activity at concentrations around 6.50 mg/mL, suggesting potential applications in antimicrobial therapies .
Case Studies
- Anticancer Study : A recent investigation into the antiproliferative effects of phenylboronic acids found that compounds similar to this compound induced significant apoptosis in ovarian cancer cell lines through caspase activation and cell cycle arrest at the G₂/M phase .
- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of boron-based compounds revealed that this compound could effectively inhibit acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What spectroscopic and crystallographic methods are effective for characterizing the supramolecular structure of this compound?
- X-ray crystallography resolves the boron-oxygen coordination geometry and hydrogen-bonding networks .
- Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H⋯O, C–H⋯π) to elucidate packing motifs .
- NMR spectroscopy (¹¹B, ¹H, and ¹³C) identifies boronic acid tautomers (trigonal vs. tetrahedral) in solution .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- It acts as an arylboron reagent, coupling with aryl halides (e.g., bromides, triflates) via palladium catalysis to form biaryls.
- Key parameters:
- Catalyst choice (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
- Solvent systems (e.g., 1,2-dimethoxyethane/water) for optimal reactivity .
Advanced Research Questions
Q. How can LC-MS/MS methodologies be optimized to detect trace impurities of this compound in drug substances?
- Method Development :
- Column selection (C18 with 2.6 µm particle size) for high resolution.
- Mobile phase: Ammonium formate (pH 3.0) and methanol gradient .
- Validation Parameters :
- LOD/LOQ : ≤1 ppm via signal-to-noise (S/N) ≥3/10 .
- Accuracy : 90–110% recovery using spiked samples.
- Robustness : Test pH (±0.2), flow rate (±0.1 mL/min) variations .
Q. What mechanisms underlie the biological activity of boronic acid-containing compounds, such as tubulin polymerization inhibition?
- Mechanism : Boronic acids mimic hydroxyl groups in natural substrates, binding to tubulin’s colchicine site and disrupting microtubule dynamics .
- Structure-Activity Insights :
- Substitution at the phenyl ring (e.g., trifluoromethoxy groups) enhances hydrophobic interactions (IC₅₀ = 21–22 µM for tubulin inhibition) .
- Carboxylic acid analogs lack activity, highlighting the necessity of boronic acid’s electrophilic boron center .
Q. How do competing reaction pathways (e.g., boroxination vs. esterification) impact synthetic outcomes, and how can these be mitigated?
- Data Contradictions : Elevated temperatures favor boroxination (cyclic trimerization), reducing monomer yield .
- Mitigation Strategies :
- Use anhydrous conditions and low temperatures (<0°C) during workup.
- Add complexing agents (e.g., diols) to stabilize the boronic acid monomer .
Q. What role does boronic acid catalysis (BAC) play in activating hydroxyl groups for organic transformations?
- Electrophilic Activation : Forms reversible adducts with carboxylic acids, enabling amide bond formation without pre-activation .
- Nucleophilic Activation : Converts diols/saccharides into tetrahedral intermediates for Friedel-Crafts alkylation .
- Example : BAC-mediated cycloaddition of unsaturated carboxylic acids under mild conditions (rt, 12 h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

